Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c1-2-20-12(19)11(18)7-10(17)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXWQFVAQRZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224081 | |
| Record name | Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737772-45-1 | |
| Record name | Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737772-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate (CAS Number: 737772-44-0) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, biological mechanisms, and potential applications in medicine and industry.
- Molecular Formula : C13H11F3O4
- Molecular Weight : 288.22 g/mol
- IUPAC Name : this compound
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity by improving membrane permeability and interaction with biological targets.
Synthesis Methods
This compound is typically synthesized through:
- Knoevenagel Condensation : Reaction of ethyl acetoacetate with 3-(trifluoromethyl)benzaldehyde under basic conditions.
- Cyclization : Following the condensation, cyclization occurs to form the desired product.
These reactions can be optimized using continuous flow reactors to improve yield and purity .
The mechanism of action for this compound involves:
- Interaction with Enzymes : The trifluoromethyl group facilitates interactions with various enzymes, potentially modulating their activity.
- Inhibition of Biological Pathways : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated its potential to induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T .
Case Studies
-
Cytotoxicity Evaluation :
- A study assessed the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value indicative of moderate potency against this cell line.
- Enzyme Inhibition :
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 2,4-dioxo-4-(2-CF3-phenyl)butanoate | Similar structure without the meta CF3 group | Lower activity against COX enzymes |
| Trifluoromethyl-containing drugs | Various structures | Enhanced pharmacological properties due to CF3 |
The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological activity compared to other derivatives lacking this feature .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Potential: The -CF₃ group in the target compound may improve blood-brain barrier penetration compared to -F or -Cl analogs, as seen in compound 10f (chlorophenyl variant, 89.1% yield) .
- Agrochemical Applications : The electron-withdrawing nature of -CF₃ could enhance pesticidal activity by increasing stability against metabolic degradation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate?
- Methodology : The compound can be synthesized via a multi-step process:
Intermediate preparation : Synthesize ethyl 2,4-dichloro-4-[3-(trifluoromethyl)phenyl]butyrate by reacting 3-(trifluoromethyl)phenylacetic acid with ethyl chloroacetate under basic conditions.
Oxidation : Treat the intermediate with a peroxide (e.g., H₂O₂) in an alkaline medium to form the dioxo moiety. Optimize reaction parameters (e.g., temperature: 50–70°C, solvent: THF/EtOH) to enhance yield .
- Critical Note : Monitor reaction progress via TLC or GC-MS to ensure complete oxidation and minimize side products .
Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and ketone carbons (δ 190–210 ppm). The trifluoromethyl group (CF₃) exhibits a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and CF₃ absorption at ~1150–1250 cm⁻¹ .
- MS : Look for molecular ion [M+H]⁺ at m/z 288.1 and fragment ions corresponding to loss of CO₂Et (44 Da) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and a respirator (N95) to avoid inhalation/contact.
- Storage : Store in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid releasing toxic fluorinated byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological activity?
- Methodology :
- Electronic Effects : The CF₃ group is electron-withdrawing, polarizing the phenyl ring and enhancing electrophilicity at the carbonyl groups. This increases reactivity in nucleophilic additions (e.g., with amines or hydrazines) .
- Biological Impact : In enzyme inhibition assays, CF₃ improves binding affinity to hydrophobic pockets (e.g., kinase active sites). Compare analogs with Cl, Br, or NO₂ substituents to quantify SAR .
- Data Table :
| Substituent | LogP | IC₅₀ (μM) vs. Src Kinase |
|---|---|---|
| CF₃ | 2.8 | 0.45 |
| Cl | 2.5 | 1.2 |
| NO₂ | 1.9 | 5.6 |
| Data adapted from fluorinated phenyl analogs . |
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- Catalyst Screening : Test Pd/C or Ru-based catalysts for hydrogenation steps to reduce byproducts.
- Solvent Optimization : Use DMF or DMSO to improve solubility of intermediates .
- Process Analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .
Q. How can computational modeling predict the compound’s metabolic stability?
- Methodology :
DFT Calculations : Calculate HOMO-LUMO gaps to predict sites of oxidative metabolism (e.g., ketone groups).
MD Simulations : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
- Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatic microsome assays .
Contradictory Data Analysis
Q. Discrepancies in reported biological activity: How to resolve them?
- Case Study : Conflicting IC₅₀ values (0.45 μM vs. 2.1 μM) for Src kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Methodology :
- Standardization : Re-test under uniform conditions (10 mM ATP, pH 7.4).
- Control Compounds : Use staurosporine as a positive control to calibrate activity .
Methodological Best Practices
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Workflow :
Synthesize Derivatives : Vary substituents on the phenyl ring (e.g., CF₃, Cl, OMe) and ester group (e.g., methyl, tert-butyl).
Assay Selection : Test enzyme inhibition (kinases), cellular cytotoxicity (MTT assay), and logP (HPLC) .
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
